2,4,5-Trichlorophenyl formate
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Overview
Description
2,4,5-Trichlorophenyl formate is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a formate group. This compound is known for its utility in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl formate can be synthesized through the reaction of 2,4,5-trichlorophenol with formic acid or its derivatives. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dry toluene .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of palladium-catalyzed carbonylation reactions has also been explored for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenyl formates.
Scientific Research Applications
2,4,5-Trichlorophenyl formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,5-Trichlorophenyl formate exerts its effects involves its role as a carbonyl group donor in various chemical reactions. The formate group can be easily transferred to other molecules, facilitating the formation of carbonyl compounds. This compound can also act as a CO surrogate in palladium-catalyzed reactions, generating carbon monoxide in situ, which then participates in carbonylation reactions .
Comparison with Similar Compounds
2,4,6-Trichlorophenyl formate: Similar in structure but with different reactivity and applications.
2,4,5-Trichlorophenol: The parent compound from which 2,4,5-Trichlorophenyl formate is derived.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as a CO surrogate in palladium-catalyzed reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H3Cl3O2 |
---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) formate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-6(10)7(12-3-11)2-5(4)9/h1-3H |
InChI Key |
FONJQLLBGLSRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC=O |
Origin of Product |
United States |
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